molecular formula C25H24Cl2N2O B13058745 2,4-dichloro-N-[(Z)-spiro[2H-indene-3,2'-adamantane]-1-ylideneamino]benzamide

2,4-dichloro-N-[(Z)-spiro[2H-indene-3,2'-adamantane]-1-ylideneamino]benzamide

Katalognummer: B13058745
Molekulargewicht: 439.4 g/mol
InChI-Schlüssel: CCAMVQMWWBGZLL-NFFVHWSESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,4-dichloro-N-[(Z)-spiro[2H-indene-3,2’-adamantane]-1-ylideneamino]benzamide is a complex organic compound characterized by its unique spiro structure, which includes both indene and adamantane moieties.

Vorbereitungsmethoden

The synthesis of 2,4-dichloro-N-[(Z)-spiro[2H-indene-3,2’-adamantane]-1-ylideneamino]benzamide typically involves the reaction of 2,4-dichlorobenzoyl chloride with an appropriate amine derivative under controlled conditions. One common method includes the use of N,N’-dimethylformamide as a solvent and a temperature of around 60°C . Industrial production methods may involve the use of advanced catalysts and ultrasonic irradiation to enhance the efficiency and yield of the reaction .

Analyse Chemischer Reaktionen

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorine-substituted positions.

Common reagents used in these reactions include iodine, lithium aluminum hydride, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

2,4-dichloro-N-[(Z)-spiro[2H-indene-3,2’-adamantane]-1-ylideneamino]benzamide has several scientific research applications:

    Chemistry: It is used as a starting material for the synthesis of various functional derivatives.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: It is explored for its potential use in drug discovery, particularly in the development of new pharmaceuticals.

    Industry: The compound’s stability and reactivity make it useful in the synthesis of advanced materials and polymers.

Wirkmechanismus

The mechanism by which 2,4-dichloro-N-[(Z)-spiro[2H-indene-3,2’-adamantane]-1-ylideneamino]benzamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that are crucial for biological processes. The compound’s spiro structure allows it to fit into unique binding sites, thereby modulating the activity of these targets .

Vergleich Mit ähnlichen Verbindungen

Similar compounds include other spiro derivatives and adamantane-based molecules. For example:

    1,3-dehydroadamantane: Known for its high reactivity and use in synthesizing functional derivatives.

    Spiropyran derivatives: Used in sensing applications due to their photochromic properties.

What sets 2,4-dichloro-N-[(Z)-spiro[2H-indene-3,2’-adamantane]-1-ylideneamino]benzamide apart is its unique combination of indene and adamantane structures, which provides distinct chemical and biological properties.

Eigenschaften

Molekularformel

C25H24Cl2N2O

Molekulargewicht

439.4 g/mol

IUPAC-Name

2,4-dichloro-N-[(Z)-spiro[2H-indene-3,2'-adamantane]-1-ylideneamino]benzamide

InChI

InChI=1S/C25H24Cl2N2O/c26-18-5-6-20(22(27)12-18)24(30)29-28-23-13-25(21-4-2-1-3-19(21)23)16-8-14-7-15(10-16)11-17(25)9-14/h1-6,12,14-17H,7-11,13H2,(H,29,30)/b28-23-

InChI-Schlüssel

CCAMVQMWWBGZLL-NFFVHWSESA-N

Isomerische SMILES

C1C2CC3CC1CC(C2)C34C/C(=N/NC(=O)C5=C(C=C(C=C5)Cl)Cl)/C6=CC=CC=C46

Kanonische SMILES

C1C2CC3CC1CC(C2)C34CC(=NNC(=O)C5=C(C=C(C=C5)Cl)Cl)C6=CC=CC=C46

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.